

# Application Note: Quantitative Determination of Luvangetin using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Luvangetin*

Cat. No.: *B162081*

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## Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Luvangetin**. This protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method is sensitive, specific, and accurate for the quantification of **Luvangetin** in bulk materials and complex mixtures such as plant extracts. All experimental procedures and validation data are presented herein.

## Introduction

**Luvangetin** is a furanocoumarin found in various plant species, notably from the Rutaceae family, including *Aegle marmelos*. It has garnered significant scientific interest due to its potential pharmacological activities. Accurate and reliable quantification of **Luvangetin** is crucial for quality control, pharmacokinetic studies, and the standardization of herbal formulations. High-performance liquid chromatography (HPLC) offers a robust and precise analytical technique for this purpose. This document provides a detailed protocol for a validated RP-HPLC method for the quantification of **Luvangetin**.

## Experimental Protocol

### Equipment and Reagents

- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Data Acquisition and Processing Software.
- Analytical Balance.
- Ultrasonic Bath.
- Syringe Filters: 0.45  $\mu$ m PTFE or nylon.
- Volumetric Flasks and Pipettes.
- **Luvangetin** Reference Standard: Purity  $\geq$  98%.
- HPLC Grade Solvents: Acetonitrile, Methanol, and Water.
- Formic Acid: Analytical grade.

## Preparation of Standard Solutions

- Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 10 mg of **Luvangetin** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with the same solvent. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50  $\mu$ g/mL.

## Preparation of Sample Solutions (from Plant Material)

- Extraction: Weigh 1 g of the dried and powdered plant material. Extract the sample with 50 mL of methanol using an ultrasonic bath for 30 minutes.
- Filtration: Filter the extract through Whatman No. 1 filter paper.

- **Concentration:** Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
- **Reconstitution:** Reconstitute the dried extract with a known volume of mobile phase (e.g., 10 mL).
- **Final Filtration:** Filter the reconstituted solution through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial before injection.

## Chromatographic Conditions

| Parameter            | Condition  |
|----------------------|--|
| Column               | C18 (250 mm x 4.6 mm, 5 $\mu\text{m}$ )              |
| Mobile Phase         | Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v) |
| Flow Rate            | 1.0 mL/min   |
| Injection Volume     | 20 $\mu\text{L}$                                     |
| Column Temperature   | 30 $^{\circ}\text{C}$                                |
| Detection Wavelength | 254 nm   |
| Run Time             | 15 minutes   |

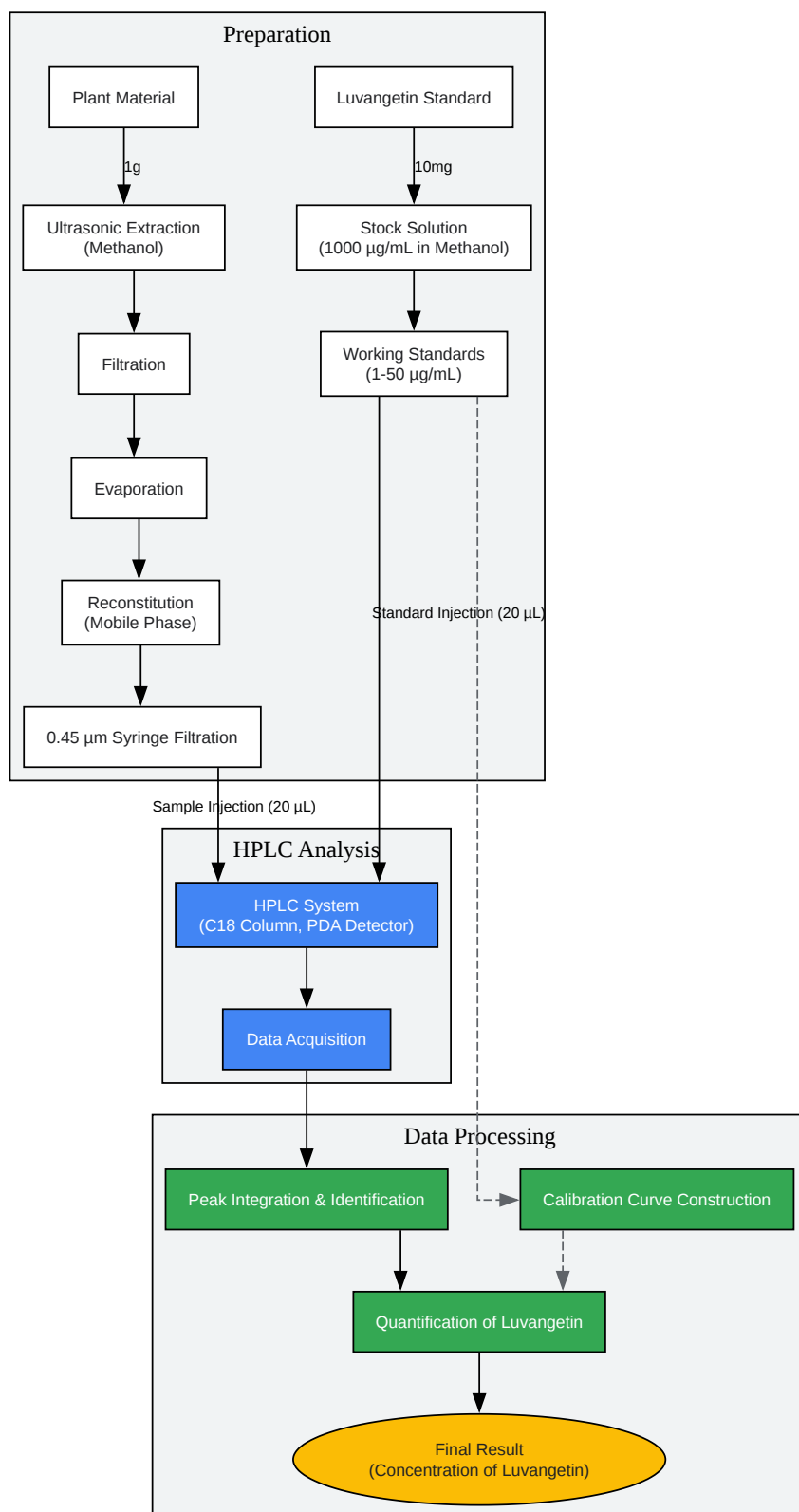
## Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

## Quantitative Data Summary

| Validation Parameter                      | Result                            |
|---|-----------------------------------|
| Linearity Range                           | 1 - 50 µg/mL                      |
| Correlation Coefficient (r <sup>2</sup> ) | ≥ 0.999                           |
| Retention Time (min)                      | Approximately 6.5 ± 0.2           |
| Limit of Detection (LOD)                  | 0.1 µg/mL                         |
| Limit of Quantification (LOQ)             | 0.3 µg/mL                         |
| Accuracy (% Recovery)                     | 98.5% - 101.2%                    |
| Precision (% RSD)                         | < 2.0%                            |
| Specificity                               | No interference from blank matrix |

## Experimental Workflow Diagram



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Caption: Workflow for the quantification of **Luvangetin** using HPLC.

## Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of **Luvangetin**. This method is suitable for routine quality control of raw materials and finished products containing **Luvangetin**. The validation data confirms that the method meets the requirements for a robust analytical procedure.

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